4,4,5,5,6,6,6-Heptafluoro-2-hexene
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-2-hexene (H2F7) is a fluorinated hydrocarbon that has been used in a variety of scientific research applications. H2F7 is a versatile compound that has been used in a range of chemical and biochemical experiments due to its unique properties.
Scientific Research Applications
Synthesis and Derivatives
- Fluorocyclohexanes Derivatives : Studies show that by dehydrofluorinating nonafluoro cyclohexanes, it's possible to derive compounds like 4H:5H-octafluoro cyclo hexene, heptafluoro cyclo hexadiene, and hexafluorobenzene. This process involves the stereochemistry of adjacent CHF groups and has been utilized in creating heptafluoro cyclo hexene as a precursor to pentafluorobenzene (Godsell, Stacey, & Tatlow, 1958).
Catalysis and Polymerization
- Catalytic Hydroesterification and Hydroformylation : Research has explored the use of rhodium complexes in catalyzing the hydroesterification and hydroformylation of 1-hexene, leading to the production of various compounds like methyl-heptanoate and 1,1-dimethoxy-heptane (Hung-Low et al., 2005).
- Polymerization with Zirconium(IV) Dichloro Complex : The use of a zirconium(IV) dichloro complex for the polymerization of 1-hexene and 4-methyl-1-pentene has been documented. This method efficiently produces isotactic poly(1-hexene)s and is also effective in copolymerization with ethylene (Toda, Nakata, Matsuo, & Ishii, 2015).
Chemical Transformations and Reactions
- 1-Hexene Isomerization : Bimetallic M-Mo-ZSM-5 zeolite catalysts have been shown to effectively isomerize 1-hexene, highlighting the impact of transition metals on the catalyst's performance (Kostyniuk, Key, & Mdleleni, 2020).
- Functionalization of Poly(1-hexene-alt-CO) : The functionalization of poly(1-hexene-alt-CO) with N-arylpyrrole, yielding various pendant functionalities, demonstrates an innovative approach to modifying polymer structures (Samples, Schuck, Joshi, Willets, & Dobereiner, 2018).
Advanced Materials and Luminescence
- Lanthanide Complexes with Heptafluoro-1-(2-thienyl)hexane-1,3-dionate : The synthesis of ternary lanthanide complexes using a ligand containing a heptafluoropropyl group has been explored for their near-infrared luminescent properties, potentially applicable in telecommunications (Sun, Yu, Zheng, Zhang, Meng, Peng, Fu, Liu, & Yu, 2006).
Pyrolysis and Gas Phase Reactions
- Gas Phase Pyrolysis of Alkenyl Chlorides : Research into the decomposition of compounds like 6-chloro-1-hexene in gas phase pyrolysis provides insights into the formation of alkadienes and the influence of olefinic double bonds (Chuchani, Hernándeza, & Martín, 1979).
Mechanism of Action
. It has an average mass of 210.093 Da . The compound is a liquid at room temperature and has a boiling point of 62°C .
In terms of its ADME properties (Absorption, Distribution, Metabolism, and Excretion), the compound has a predicted density of 1.3±0.1 g/cm^3, a boiling point of 54.2±8.0 °C at 760 mmHg, and a vapor pressure of 261.3±0.1 mmHg at 25°C . These properties can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7/c1-2-3-4(7,8)5(9,10)6(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOUHYGSLBPLGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379270 | |
Record name | 1-Propenylperfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-95-3 | |
Record name | 1-Propenylperfluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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